10-Chloro-2-phenylphenanthro[3,4-d]oxazole
Description
Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research
Oxazole and its derivatives are a vital class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. tandfonline.comsemanticscholar.org This structural motif is of significant interest in contemporary chemical research, particularly in medicinal chemistry and materials science. tandfonline.commuseonaturalistico.it The oxazole ring is a key component in numerous natural products and synthetic molecules with a wide array of biological activities. nih.gov
The versatility of the oxazole scaffold allows for various chemical modifications, enabling researchers to fine-tune the properties of the resulting molecules. researchgate.net These compounds are thermally stable and can participate in various organic reactions, such as Diels-Alder reactions, which allows for the synthesis of more complex structures. tandfonline.comsemanticscholar.org The development of efficient synthetic methodologies, like the van Leusen oxazole synthesis, has further expanded the accessibility and library of oxazole derivatives for research. nih.gov Their ability to interact with biological targets through various non-covalent bonds makes them privileged scaffolds in drug discovery. tandfonline.comsemanticscholar.org
Significance of Fused Polycyclic Aromatic Nitrogen-Oxygen Heterocycles
The fusion of heterocyclic rings with polycyclic aromatic hydrocarbons (PAHs) generates a class of compounds with significant chemical and electronic diversity. libretexts.orglibretexts.org Polycyclic aromatic heterocycles containing nitrogen and oxygen are prevalent in many biologically important molecules. libretexts.orglibretexts.org Fusing an electron-rich heterocyclic system like oxazole with an extended π-electron system of a PAH such as phenanthrene (B1679779) results in a molecule with distinct properties compared to its individual components.
These fused systems are characterized by their rigid, planar structures and extensive delocalization of π-electrons. libretexts.org The presence of heteroatoms like nitrogen and oxygen within the aromatic framework introduces specific electronic characteristics, influencing the molecule's reactivity, stability, and intermolecular interactions. This structural and electronic modulation is a key reason for their investigation in materials science for applications in organic electronics and as building blocks in supramolecular chemistry.
Structural and Electronic Features of Phenanthro[3,4-d]oxazole Scaffolds
The phenanthro[3,4-d]oxazole scaffold is a large, aromatic system where the oxazole ring is fused to the 3 and 4 positions of the phenanthrene core. This fusion results in an extended, planar polycyclic structure. The aromaticity of the system is governed by Hückel's rule (4n+2 π electrons) applied to the polycyclic framework. libretexts.orglibretexts.org
The key features of this scaffold include:
Extended π-Conjugation: The seamless fusion of the phenanthrene and oxazole π-electron systems leads to extensive electron delocalization across the entire molecule. This affects its electronic absorption and emission properties.
Planarity and Rigidity: The fused ring system enforces a high degree of planarity and structural rigidity.
Heteroatom Influence: The nitrogen and oxygen atoms of the oxazole ring influence the electron distribution within the π-system. The electronegative oxygen atom and the pyridine-type nitrogen atom modulate the electronic landscape of the scaffold. tandfonline.com
Data Tables
Table 1: Physicochemical Properties of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole
This table summarizes the key computed and identifying properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₂ClNO | nih.govfinechemical.net |
| Molecular Weight | 329.78 g/mol | finechemical.net |
| IUPAC Name | This compound | |
| CAS Number | 2085325-19-3 | chemicalbook.comchemicalbook.comnexconn.com |
| Computed XLogP3 | 6.6 | nih.gov |
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H12ClNO |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
10-chloro-2-phenylnaphtho[2,1-g][1,3]benzoxazole |
InChI |
InChI=1S/C21H12ClNO/c22-16-10-8-13-6-7-14-9-11-18-20(19(14)17(13)12-16)24-21(23-18)15-4-2-1-3-5-15/h1-12H |
InChI Key |
OVSSHXQZHDRKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C4=C(C=CC5=C4C=C(C=C5)Cl)C=C3 |
Origin of Product |
United States |
Reactivity and Transformation of Phenanthro 3,4 D Oxazoles
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring
The oxazole ring generally exhibits low reactivity towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. pharmaguideline.comchempedia.info Such reactions are challenging and typically require the presence of electron-releasing substituents to activate the ring. pharmaguideline.comtandfonline.com When substitution does occur, it preferentially takes place at the electron-rich C5 position. chempedia.infotandfonline.com
Conversely, nucleophilic substitution reactions on the oxazole ring are also uncommon and generally necessitate the presence of a good leaving group. tandfonline.com The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack, followed by C4 and C5. tandfonline.com In the case of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole, the presence of a stable phenyl group at the C2 position makes direct nucleophilic substitution on the ring at this site unlikely. However, the chlorine atom on the phenanthrene (B1679779) ring can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com
| Reaction Type | Reactivity | Preferred Position | Governing Factors |
|---|---|---|---|
| Electrophilic Substitution | Low | C5 > C4 > C2 | Requires activating groups; ring is electron-deficient. pharmaguideline.comtandfonline.com |
| Nucleophilic Substitution | Low (Ring) / Possible (Substituent) | C2 > C4 > C5 | Requires a good leaving group on the ring. The chloro-substituent on the phenanthrene moiety is a site for SNAr. tandfonline.comsmolecule.com |
Reactions Involving the Fused Phenanthrene System
The phenanthrene component of the molecule behaves as a typical polycyclic aromatic hydrocarbon. It can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The positions of substitution are governed by the directing effects of the fused oxazole ring and the existing chloro-substituent. While phenanthrene itself typically undergoes substitution at the C9 and C10 positions, these are unavailable in the fused system. Therefore, reactions occur at other available positions on the benzene (B151609) rings. The extended π-system of phenanthrene can also participate in cycloaddition reactions. rsc.orgrsc.org
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group(s) on the phenanthrene core. |
| Halogenation | Br₂/FeBr₃ | Introduction of additional halogen atoms on the phenanthrene core. |
| Sulfonation | Fuming H₂SO₄ | Introduction of -SO₃H group(s) on the phenanthrene core. |
| Oxidation | CrO₃ or KMnO₄ | Formation of a phenanthrenequinone (B147406) derivative. bath.ac.uk |
Oxidation Pathways of Oxazole Derivatives
Oxazole rings are generally susceptible to oxidation, which can proceed via several pathways. tandfonline.com Oxidizing agents like potassium permanganate (B83412) or ozone can lead to the cleavage of the C4-C5 bond within the oxazole ring. pharmaguideline.comtandfonline.com Photochemical oxidation is another significant degradation pathway; in the presence of light and oxygen, some oxazoles can undergo cycloaddition with singlet oxygen, leading to endoperoxides that rearrange or fragment. tandfonline.comresearchgate.net For phenanthro[3,4-d]oxazoles, there is a competitive oxidation between the oxazole ring and the phenanthrene system. The phenanthrene moiety can be oxidized to form a stable 9,10-quinone derivative, a common reaction for phenanthrenes. bath.ac.ukresearchgate.net The specific pathway followed will depend on the oxidant and reaction conditions.
| Reaction Site | Oxidation Type | Potential Outcome |
|---|---|---|
| Oxazole Ring | Chemical (e.g., KMnO₄) | Ring cleavage at the C4-C5 bond. pharmaguideline.com |
| Oxazole Ring | Photo-oxidation | Formation of endoperoxides, leading to fragmentation. tandfonline.comresearchgate.net |
| Phenanthrene System | Chemical (e.g., CrO₃) | Formation of a phenanthrenequinone structure. bath.ac.ukresearchgate.net |
Functionalization Strategies for Polycyclic Oxazole Scaffolds
Modern synthetic chemistry offers various strategies to functionalize complex scaffolds like this compound. These methods are crucial for synthesizing derivatives with tailored properties.
One powerful technique is transition-metal-catalyzed cross-coupling. The chloro-substituent at the C10 position serves as a synthetic handle for reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkyl, or amino groups. smolecule.com Another important strategy is direct C-H functionalization. Palladium-catalyzed direct arylation can create new carbon-carbon bonds at activated C-H sites on the phenanthrene backbone, offering an atom-economical way to build more complex molecules. smolecule.com
Furthermore, metalation of the oxazole ring, typically using strong bases like organolithium reagents, can generate a nucleophilic center. figshare.comnih.gov Subsequent reaction with various electrophiles (e.g., alkyl halides, aldehydes, or ketones) introduces new substituents. While the C2 position is the most acidic, the existing phenyl group in the target molecule makes this site sterically hindered and unavailable for deprotonation. tandfonline.com
| Strategy | Reaction Site | Description | Example Reaction |
|---|---|---|---|
| Cross-Coupling | C10-Cl bond | Palladium-catalyzed reactions to form C-C, C-N, or C-O bonds. smolecule.com | Suzuki coupling with an arylboronic acid. |
| C-H Activation/Functionalization | Phenanthrene C-H bonds | Direct formation of C-C or C-heteroatom bonds, avoiding pre-functionalization. smolecule.com | Direct arylation with an aryl halide. |
| Metalation-Electrophile Quench | Oxazole C-H bonds | Deprotonation with a strong base followed by reaction with an electrophile. figshare.comnih.gov | Lithiation followed by reaction with an aldehyde. |
Thermal Stability and Degradation Mechanisms of Oxazole Compounds
Oxazole-containing compounds are known to be thermally stable entities. tandfonline.com The high degree of aromaticity in the fused polycyclic structure of this compound is expected to confer significant thermal stability. Studies on related aromatic heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown excellent thermal stability, with decomposition temperatures often exceeding 300°C. researchgate.net
Thermal degradation, when it occurs at elevated temperatures, would likely proceed through the fragmentation of the weakest bonds in the molecule. This could involve the cleavage of the oxazole ring, which is often the most labile part of such fused systems under extreme thermal stress. The degradation mechanism would likely involve the generation of radical species, leading to a cascade of fragmentation and rearrangement reactions. The presence of heterocyclic rings in polymer chains has been shown to enhance thermal stability due to increased chain interactions. ekb.eg
| Compound Class | Observed Thermal Stability | Potential Degradation Onset |
|---|---|---|
| General Oxazoles | Considered thermally stable entities. tandfonline.com | High temperatures, decomposition varies with substituents. |
| 2,5-Disubstituted- tandfonline.comsmolecule.comfigshare.comoxadiazoles | Very good thermal and thermal-oxidative stability. researchgate.net | > 330 °C. researchgate.net |
| Polymers with Sulfamethoxazole | High morphological stability. ekb.eg | 50% weight loss temperatures up to 525 °C. ekb.eg |
Advanced Spectroscopic Characterization of Phenanthro 3,4 D Oxazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the phenanthrene (B1679779) core and the phenyl ring will appear as multiplets due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants are sensitive to the electronic effects of the chloro and oxazole (B20620) substituents. For instance, protons in proximity to the electronegative chlorine atom and the oxazole's nitrogen and oxygen atoms would likely experience a downfield shift.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would display distinct signals for each of the 21 carbon atoms. Carbons within the fused aromatic system of the phenanthrene core are expected to resonate in the range of 110-150 ppm. The carbon atom attached to the chlorine atom will show a characteristic chemical shift, and the carbons of the oxazole ring will have unique resonances, with the carbon atom double-bonded to nitrogen (C=N) appearing at a lower field.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, aiding in the assignment of signals within the complex aromatic multiplets. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Expected ¹H and ¹³C NMR Data for Aromatic Region
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | 7.0 - 9.0 | Multiplets |
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that helps in identifying functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the aromatic and heterocyclic systems.
Key expected vibrational bands include:
C=N Stretching: A characteristic absorption band for the oxazole ring's carbon-nitrogen double bond is expected in the region of 1650-1590 cm⁻¹.
C=C Stretching: Multiple sharp bands corresponding to the carbon-carbon double bond stretching vibrations within the aromatic phenanthrene and phenyl rings would appear in the 1600-1450 cm⁻¹ region.
C-O Stretching: The stretching vibration of the carbon-oxygen single bond within the oxazole ring is anticipated to produce a band in the 1260-1000 cm⁻¹ range.
C-H Stretching and Bending: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear as strong absorptions in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Oxazole) | 1650 - 1590 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Oxazole) | 1260 - 1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound (C₂₁H₁₂ClNO), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion peak [M]⁺. The theoretical exact mass is approximately 329.0607 g/mol . The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with two signals in an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, respectively ([M]⁺ and [M+2]⁺).
Electron impact (EI) ionization would likely lead to fragmentation of the molecule. The fragmentation pattern would provide valuable structural information by showing the loss of stable neutral fragments. Common fragmentation pathways could involve the loss of the chlorine atom, the phenyl group, or cleavage of the oxazole ring.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Note |
|---|---|---|
| [M]⁺ | ~329 | Molecular ion with ³⁵Cl |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-Vis region. The spectrum is anticipated to show multiple absorption bands corresponding to π → π* transitions.
The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of substituents. The fusion of the phenanthrene, oxazole, and phenyl rings creates a large chromophore. Typically, phenanthrooxazole derivatives exhibit absorption maxima in the range of 300-400 nm. The presence of the chloro and phenyl groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to the parent phenanthrooxazole scaffold.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is used to investigate the emissive properties of a molecule after it absorbs light. Many polycyclic aromatic hydrocarbons and their heterocyclic derivatives are known to be fluorescent. Phenanthrooxazole derivatives often exhibit fluorescence in the blue to green region of the visible spectrum. nih.gov
Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, and the fluorescence lifetime are key photophysical parameters that can be determined. These properties are highly sensitive to the molecular structure and the solvent environment. For instance, an increase in solvent polarity can lead to a shift in the emission wavelength, a phenomenon known as solvatochromism.
Theoretical and Computational Investigations of 10 Chloro 2 Phenylphenanthro 3,4 D Oxazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of complex molecules like 10-Chloro-2-phenylphenanthro[3,4-d]oxazole. By approximating the electron density of a molecule, DFT can provide profound insights into its behavior and characteristics, offering a theoretical lens to complement and guide experimental studies.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)
A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap typically suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, DFT calculations would be instrumental in determining the energies of these orbitals and the resulting energy gap. Such calculations would also reveal the spatial distribution of the HOMO and LUMO across the molecular framework. It is anticipated that the electron density of the HOMO would be concentrated on the electron-rich phenanthrene (B1679779) ring system, while the LUMO might be distributed across the phenyl and oxazole (B20620) moieties, influenced by the electronegative chlorine and oxygen atoms.
Table 1: Projected Data from HOMO-LUMO Analysis
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | EHOMO | Indicates the electron-donating ability. |
| LUMO Energy | ELUMO | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. |
Aromaticity Analysis of Fused Ring Systems (e.g., S-NICS Method)
The fused polycyclic structure of this compound presents a complex landscape of aromaticity. Aromaticity, a key determinant of a molecule's stability and reactivity, can be computationally assessed using various methods. The Scanner for Nucleus-Independent Chemical Shift (S-NICS) method is a sophisticated technique that can map the aromatic character of individual rings within a polycyclic system.
Vibrational Frequencies and Predicted Spectroscopic Data
Computational vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the frequencies of the normal modes of vibration, a theoretical spectrum can be generated. This predicted spectrum can be an invaluable tool for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed peaks. Key vibrational modes would include C-H, C=C, C-N, and C-O stretching and bending frequencies within the complex ring structure.
Conformational Analysis and Molecular Geometry
The three-dimensional structure of this compound is fundamental to its properties. DFT-based conformational analysis can be employed to identify the most stable geometric arrangement of the molecule by exploring its potential energy surface. This involves optimizing the molecular geometry to find the structure with the lowest energy. Such calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's shape and the spatial relationship between the phenyl group and the planar phenanthro-oxazole core.
Reaction Mechanism Studies and Energy Profiles
Theoretical chemistry provides the tools to investigate the potential chemical transformations of this compound. By mapping the potential energy surface for a proposed reaction, computational methods can identify transition states and intermediates, and calculate the activation energies. This allows for the elucidation of reaction mechanisms at a molecular level. For instance, studies could probe the mechanisms of electrophilic or nucleophilic substitution reactions on the phenanthrene backbone or reactions involving the oxazole ring.
Molecular Dynamics Simulations (Focus on Molecular Behavior, not biological interactions)
Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. While often used to study biological interactions, MD simulations can also be focused solely on the intrinsic molecular behavior. These simulations could reveal how the molecule behaves in different solvent environments, its conformational flexibility, and its intermolecular interactions in a condensed phase. This provides a dynamic picture that complements the static information obtained from quantum chemical calculations.
Structure-Property Relationships through Computational Modeling
General computational studies on similar heterocyclic aromatic compounds often analyze parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the conjugated system is expected to result in a relatively small energy gap.
While detailed research findings from dedicated computational studies on this compound are not available, basic molecular properties have been computationally predicted and are available through chemical databases. These properties provide a foundational understanding of the molecule's characteristics.
Table 1: Computationally Predicted Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₂ClNO |
| Molecular Weight | 329.8 g/mol |
| Exact Mass | 329.0607417 Da |
| XLogP3 | 6.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 26 Ų |
This data is algorithmically generated by computational models and provides estimated values.
Further computational investigations would be necessary to provide a more detailed and validated understanding of the structure-property relationships of this compound. Such studies could include molecular docking simulations to explore potential biological activities by examining its interactions with protein active sites. Additionally, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of related compounds to predict their biological activities based on their structural features.
Advanced Applications in Materials Science and Photophysics
Organic Electronic Materials Based on Phenanthro[3,4-d]oxazole Scaffolds
The phenanthro-oxazole framework is a promising building block for organic electronic materials due to its electronic properties and structural stability. smolecule.com Compounds based on this scaffold are being explored for use in organic semiconductors and as fluorescent materials. smolecule.comchemicalbook.com The rigid structure of the phenanthrene (B1679779) unit can facilitate molecular packing and charge transport, which are crucial for semiconductor performance. Furthermore, derivatives of this scaffold are considered for applications as organic monomers in the synthesis of Covalent Organic Frameworks (COFs) and other advanced electronic materials. bldpharm.com
Research into related phenanthro[9,10-d]oxazole derivatives has demonstrated their potential as efficient fluorophores for Organic Light-Emitting Diodes (OLEDs). For instance, certain derivatives have been successfully used as non-doped blue emitters in OLEDs, achieving high external quantum efficiencies (EQE) of up to 7.99% and excellent color purity. researchgate.net These findings highlight the promise of the phenanthro-oxazole core in developing high-performance materials for electronic displays and solid-state lighting. researchgate.net The design of such materials often involves creating donor-acceptor (D-A) structures to tune the emission color and enhance charge transfer characteristics. researchgate.net
Photophysical Properties and Potential as Laser Dyes or Luminophores
The photophysical properties of phenanthro-oxazole derivatives are characterized by their fluorescence capabilities. Studies on analogous 2-styryl phenanthro[9,10-d]oxazoles show that these compounds can display emission in the blue-to-green region of the visible spectrum. nih.gov They also exhibit significant Stokes shifts, which is the difference between the absorption and emission maxima, a desirable characteristic for fluorescent materials as it minimizes self-absorption. nih.gov
Furthermore, these derivatives can exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent, indicating a more polar excited state. nih.gov This property makes them potentially useful as environmental sensors. The protonation of the nitrogen atom in the oxazole (B20620) ring upon adding acid can lead to a significant blue shift in emission, a phenomenon known as halochromism. nih.gov
The broader class of oxazole-based compounds has been successfully employed as laser dyes. For example, compounds like 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) and 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOB) have been incorporated into solid-state matrices like sol-gel glasses and copolymers for laser applications. sci-hub.se When embedded in these solid hosts, such dyes show high fluorescence quantum yields and good photostability when pumped with a nitrogen laser. sci-hub.se The performance of these oxazole dyes underscores the potential of the phenanthro[3,4-d]oxazole scaffold for similar applications as robust luminophores or active media in solid-state dye lasers.
Table 1: Photophysical Properties of Selected Oxazole-Based Laser Dyes in Different Matrices Data compiled from studies on related oxazole compounds.
| Dye | Host Matrix | Absorption Max (λabs, nm) | Fluorescence Max (λfl, nm) |
| BBOT | Sol-gel | 385 | 445 |
| BBOT | Copolymer | 375 | 430 |
| POPOB | Sol-gel | 363 | 415 |
| POPOB | Copolymer | 360 | 410 |
| PPO | Sol-gel | 355 | 405 |
| PPO | Copolymer | 350 | 400 |
Nonlinear Optical (NLO) Properties of Substituted Oxazole Derivatives
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, optical switching, and eye protection. ias.ac.in The NLO properties of organic materials arise from the delocalization of π-electrons within their molecular framework, which can be enhanced by connecting electron-donating and electron-accepting groups through a conjugated bridge. ias.ac.in
For example, a 1,3,4-oxadiazole (B1194373) derivative containing a bromine substituent showed significant optical limiting behavior when irradiated with 5 ns laser pulses at 532 nm. ias.ac.in Its linear transmission of 83% was reduced to 54% at the laser's focal point, demonstrating its potential for use in optical limiting devices. ias.ac.in Such findings suggest that the substituted phenanthro-oxazole scaffold is a promising candidate for the development of new NLO materials.
Design of Novel Organic Nanomaterials and Devices
The structural characteristics of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole make it a candidate for the design of novel organic nanomaterials. Its classification as a potential organic monomer for Covalent Organic Frameworks (COFs) points to its utility in creating highly ordered, porous, and crystalline nanomaterials. bldpharm.com COFs are constructed from organic building blocks linked by strong covalent bonds, resulting in robust structures with tunable properties suitable for applications in gas storage, catalysis, and electronics.
The ability to functionalize the phenanthro-oxazole core, for example, through substitution reactions at the chloro group, allows for the systematic modification of its properties. smolecule.com This synthetic versatility enables the rational design of molecules tailored for specific functions within nanomaterials and devices. By incorporating these tailored molecules into larger architectures, it is possible to develop advanced materials with emergent properties for specialized electronic and photonic applications. smolecule.comchemicalbook.com
Future Research Directions and Synthetic Challenges
Development of More Efficient and Selective Synthetic Routes
A significant challenge lies in the regioselective functionalization of the phenanthrene (B1679779) core to introduce the necessary precursors for the oxazole (B20620) ring formation. rsc.org Traditional methods may lack the required selectivity, leading to isomeric mixtures that are difficult to separate. Modern synthetic approaches, such as transition-metal-catalyzed cross-coupling reactions, could offer a more direct and controlled route to the desired phenanthro-oxazole scaffold. For instance, palladium-catalyzed direct arylation techniques have shown promise in the synthesis of 2-arylphenanthro[9,10-d]oxazoles and could be adapted for the synthesis of the [3,4-d] isomer. researchgate.net
Furthermore, the development of one-pot or tandem reaction sequences that combine the formation of the phenanthrene backbone and the subsequent cyclization to form the oxazole ring would represent a significant advancement in efficiency. Such strategies would minimize purification steps and reduce chemical waste, aligning with the principles of green chemistry. The exploration of novel catalytic systems, including those based on earth-abundant metals, will also be a key area of investigation.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Transition-Metal Catalysis (e.g., Palladium) | High selectivity and functional group tolerance. | Catalyst cost and removal from the final product. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Complex reaction optimization, potential for side reactions. |
| Photochemical Cyclization | Access to unique structures, mild reaction conditions. | Scalability, potential for byproduct formation. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment, potential for localized overheating. |
Exploration of Novel Reactivity Patterns for Further Derivatization
The 10-Chloro-2-phenylphenanthro[3,4-d]oxazole molecule possesses several sites that could be targeted for further chemical modification, opening up avenues for creating a library of derivatives with tailored properties. The chloro-substituent at the 10-position is a key functional handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. researchgate.net The reactivity of this position will be influenced by the electronic nature of the extended aromatic system.
The phenyl group at the 2-position of the oxazole ring and the phenanthrene backbone itself offer opportunities for electrophilic substitution reactions. pharmaguideline.com However, controlling the regioselectivity of such reactions on a large polycyclic system can be challenging. Future research will likely explore directed metalation strategies to achieve site-selective functionalization. The oxazole ring itself can participate in various reactions, including cycloaddition reactions, which could be exploited to build more complex heterocyclic systems. pharmaguideline.comclockss.org
Understanding the interplay between the different reactive sites and developing orthogonal protection-deprotection strategies will be crucial for the selective derivatization of this molecule. The exploration of late-stage functionalization techniques will also be important for the efficient synthesis of diverse analogs for structure-activity relationship studies.
Advanced Computational Studies for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts and accelerating the discovery process. For this compound, Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. irjweb.com These parameters are crucial for predicting its photophysical properties, such as absorption and emission wavelengths, which are important for applications in organic electronics.
DFT studies can also be used to model the reactivity of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. irjweb.com This information can guide the design of derivatization strategies. Furthermore, computational methods can be used to predict the three-dimensional structure and conformational preferences of the molecule, which are important for understanding its potential biological activity and its ability to interact with other molecules in supramolecular assemblies.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed properties, such as their performance in organic light-emitting diodes (OLEDs) or their biological activity. nih.gov These predictive models can then be used to design new derivatives with enhanced properties, minimizing the need for extensive trial-and-error synthesis.
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | HOMO/LUMO energies, electron density distribution, reaction pathways. |
| Time-Dependent DFT (TD-DFT) | Prediction of photophysical properties. | UV-Vis absorption and emission spectra. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Preferred conformations, interaction with solvents or other molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological or material properties. | Correlation of structure with activity/performance. |
Integration into Complex Supramolecular Architectures
The planar and aromatic nature of the phenanthro-oxazole core makes this compound an attractive building block for the construction of complex supramolecular architectures. The extended π-system can facilitate non-covalent interactions such as π-π stacking and van der Waals forces, which are key driving forces in self-assembly processes. irjweb.com
Future research could explore the design of derivatives of this molecule that can participate in directional and specific intermolecular interactions, such as hydrogen bonding or metal coordination. By introducing appropriate functional groups, it may be possible to program the self-assembly of these molecules into well-defined nanostructures, such as nanofibers, nanosheets, or liquid crystals.
The incorporation of this compound into host-guest systems is another promising area of research. The molecule could act as a guest, being encapsulated within a larger host molecule, or it could be functionalized to act as a host for smaller guest molecules. The development of photo-responsive host-guest systems, where the binding and release of a guest can be controlled by light, is a particularly exciting prospect. rsc.org Such systems could have applications in drug delivery, sensing, and molecular switching.
Investigation of Emerging Applications in Specialized Fields
The unique combination of a large aromatic surface, a heterocyclic ring, and a halogen substituent suggests that this compound and its derivatives could find applications in a variety of specialized fields. The phenanthro-oxazole core is a known chromophore, and its photophysical properties can be tuned by chemical modification. This makes it a promising candidate for use as an emitter or host material in organic light-emitting diodes (OLEDs). elsevierpure.comrsc.org The presence of the chloro-substituent may influence the electronic properties and intersystem crossing rates, potentially leading to materials with interesting phosphorescent properties.
The extended π-conjugated system also suggests potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to functionalize the molecule allows for the tuning of its charge transport properties and its compatibility with other materials in these devices.
Q & A
Q. What are the optimal synthetic routes for 10-Chloro-2-phenylphenanthro[3,4-d]oxazole, and how can yield and purity be optimized?
- Methodological Answer : Synthesis typically involves cyclization of phenanthrenequinone derivatives with halogenated aldehydes under reflux conditions. For example, analogous compounds like 2-(2-furyl)phenanthro[9,10-d]oxazole were synthesized using phenanthrenequinoneimine and furan-2-carbaldehyde in ethanol . Van Leusen’s oxazole synthesis (using TosMIC and aldehydes with K₂CO₃ in methanol at 70°C for 3 hours) is a scalable approach, with purification via recrystallization or chromatography . Green methods (microwave/ultrasound-assisted synthesis) reduce toxic byproducts and improve efficiency .
- Key Parameters :
| Reaction Component | Condition |
|---|---|
| Solvent | Methanol/ethanol |
| Temperature | 70–80°C (reflux) |
| Catalyst | K₂CO₃ |
| Purification | Column chromatography (silica gel) |
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons and chlorine substitution patterns.
- X-ray Crystallography : Resolve crystal packing and confirm fused-ring geometry (e.g., analogous phenanthro-oxazole structures resolved at 0.057 R-factor) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (329.78 g/mol) and isotopic Cl pattern .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns .
Q. What are the stability profiles of this compound under varying thermal and solvent conditions?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For related oxazoles, thermal stability up to 200°C has been reported . Solvent stability can be tested via accelerated degradation studies in polar (e.g., DMSO) and nonpolar solvents (e.g., MTBE), monitored by UV-Vis or HPLC . Storage recommendations include desiccated, dark conditions at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How do electrophilic substitution reactions proceed on this compound, and what factors dictate regioselectivity?
- Methodological Answer : Electrophilic attack depends on substituent electronic effects. For example, nitration or bromination may target either the electron-rich phenanthrene ring or the oxazole moiety. In 2-(2-furyl)phenanthro-oxazole, nitration at the phenanthrene C-4 position was observed under HNO₃/H₂SO₄, while bromination favored the furan ring . Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .
Q. What computational methods are effective in predicting the electronic and photophysical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict redox behavior.
- Solvatochromic Studies : Measure UV-Vis shifts in solvents of varying polarity to determine dipole moments (e.g., PPPCI method for oxazole derivatives ).
- TD-DFT : Simulate excited-state properties for luminescence applications .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, phenyl) and test against fungal/cancer cell lines .
- Target Binding Assays : Use SPR or ITC to quantify interactions with biomolecules (e.g., DNA intercalation or protein binding via π-stacking ).
- Meta-Analysis : Cross-reference bioactivity data across studies while controlling for variables like assay type (e.g., MIC vs. IC₅₀) and cell models .
Q. What challenges arise when scaling up synthesis via green chemistry approaches?
- Methodological Answer : Challenges include maintaining reaction efficiency (e.g., microwave-assisted synthesis may require specialized reactors) and solvent recovery. Ionic liquids or deep-eutectic solvents can replace volatile organics but may complicate purification . Continuous flow systems improve scalability but demand precise control of residence time and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
